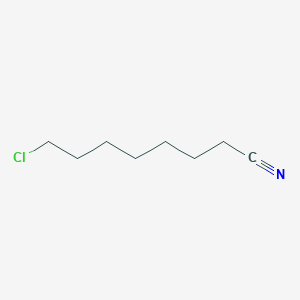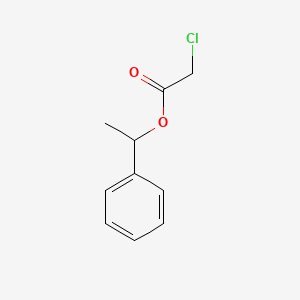
1-Phenylethyl chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylethyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylethyl group attached to a chloroacetate moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylethyl chloroacetate can be synthesized through the esterification of chloroacetic acid with 1-phenylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions: 1-Phenylethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the chloroacetate moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-phenylethanol and chloroacetic acid.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of 1-phenylethanol and chloroacetic acid.
Oxidation: Formation of acetophenone.
Reduction: Formation of ethylbenzene.
科学的研究の応用
1-Phenylethyl chloroacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and fragrances.
作用機序
The mechanism of action of 1-Phenylethyl chloroacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The chloroacetate moiety is particularly reactive and can undergo nucleophilic attack by amino acid residues in proteins, leading to enzyme inhibition.
類似化合物との比較
Phenylethyl acetate: Similar structure but lacks the chloro group.
Chloroacetic acid esters: Compounds with different alkyl or aryl groups attached to the chloroacetate moiety.
Uniqueness: 1-Phenylethyl chloroacetate is unique due to the presence of both a phenylethyl group and a chloroacetate moiety. This combination imparts distinct reactivity and potential applications compared to other esters. The chloro group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
72939-47-0 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
1-phenylethyl 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO2/c1-8(13-10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChIキー |
WLNYYBUZSZGLBC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


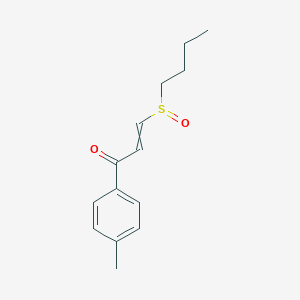
![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
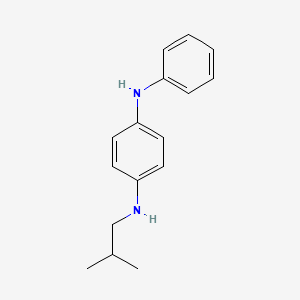
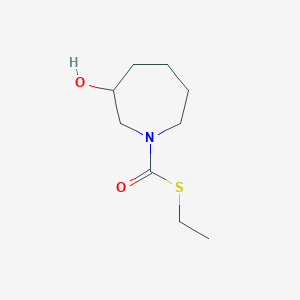

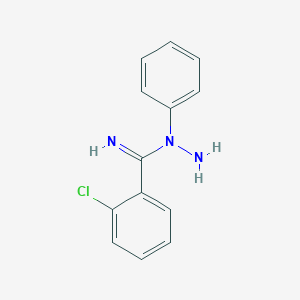
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
